1,3-Diethoxy-2-propylbenzene

Description

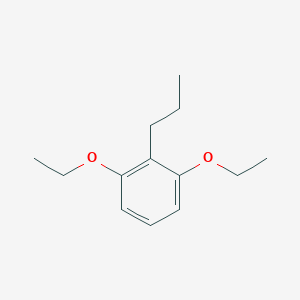

1,3-Diethoxy-2-propylbenzene is an aromatic ether derivative with a benzene core substituted by ethoxy groups at positions 1 and 3 and a propyl group at position 2. This compound belongs to a class of substituted benzenes widely studied for applications in organic synthesis, fragrance chemistry, and materials science. Its structure enables unique electronic and steric properties, making it a candidate for catalytic reactions and as a precursor for functionalized aromatic intermediates.

Properties

CAS No. |

172931-99-6 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

1,3-diethoxy-2-propylbenzene |

InChI |

InChI=1S/C13H20O2/c1-4-8-11-12(14-5-2)9-7-10-13(11)15-6-3/h7,9-10H,4-6,8H2,1-3H3 |

InChI Key |

XSJCBHBACBMADY-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC=C1OCC)OCC |

Canonical SMILES |

CCCC1=C(C=CC=C1OCC)OCC |

Synonyms |

Benzene, 1,3-diethoxy-2-propyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,3-Diethoxy-2-methylpropyl)-4-isopropylbenzene

Key Differences :

- Substituents : The compound in features a diethoxy-methylpropyl chain and an isopropyl group at position 4, whereas 1,3-diethoxy-2-propylbenzene lacks the isopropyl substituent and methyl branch in the propyl chain.

- Molecular Weight : lists a molecular formula of C₁₈H₃₀O₂ (average mass: 278.43 g/mol), compared to the theoretical formula of this compound (C₁₃H₂₀O₂; average mass: 208.30 g/mol). The additional isopropyl and methyl groups in the former increase steric bulk and hydrophobicity.

- Applications : The compound in is described as a cyclamen aldehyde diethyl acetal, highlighting its use in fragrances. In contrast, this compound’s simpler structure may favor synthetic versatility in catalysis or polymer chemistry .

Alkyl-Substituted Benzene Derivatives

lists alkylated benzenes such as 3-phenyldodecane (CAS 4621-36-7) and 3-phenyltetradecane (CAS 2400-00-2). These lack ethoxy groups but share long alkyl chains.

- Reactivity : Ethoxy groups in this compound introduce electron-donating effects, enhancing electrophilic substitution reactivity compared to purely alkylated derivatives.

- Physical Properties : Alkylbenzenes in have higher boiling points due to longer carbon chains (e.g., 3-phenyldodecane: ~300–320°C), whereas this compound’s shorter chain and oxygen atoms reduce boiling point (~200–220°C estimated) .

Functional Group Analogues

discusses N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which shares a benzene ring but replaces ethoxy/propyl groups with an amide and hydroxyl-tert-butyl moiety.

- Directing Effects: The amide in acts as an N,O-bidentate directing group for C–H activation, while ethoxy groups in this compound may serve as weaker σ-donors in metal coordination.

- Stability: The amide’s hydrogen-bonding capability increases crystallinity, whereas this compound’s ether linkages may confer better solubility in nonpolar solvents .

Data Table: Comparative Properties

Research Findings and Challenges

- Synthetic Accessibility : Ethoxy-substituted benzenes like this compound are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution, but regioselectivity challenges arise due to competing ortho/para substitution .

- Thermal Stability : Diethoxy groups may undergo hydrolysis under acidic conditions, limiting applications in aqueous environments. Stability studies in ’s safety data sheet for the analog compound suggest storage in inert atmospheres to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.